molecular formula C14H15F3O2 B8551059 1-[3-(Trifluoromethyl)phenyl]heptane-2,4-dione CAS No. 82129-70-2

1-[3-(Trifluoromethyl)phenyl]heptane-2,4-dione

Cat. No. B8551059
CAS RN: 82129-70-2
M. Wt: 272.26 g/mol
InChI Key: FTCQOEIJKNZKQJ-UHFFFAOYSA-N
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Patent
US04319916

Procedure details

A mixture of 1.6 g. of 1-(3-trifluoromethylphenyl)-2,4-heptanedione and 50 ml. of N,N-dimethylformamide dimethyl acetal was stirred for 3 hours at reflux temperature, and then at ambient temperature overnight. The mixture was evaporated under vacuum to obtain 2.3 g. of a thick dark oil, which was dissolved in 25 ml. of methanol. Five g. of methylamine hydrochloride was added, and the mixture was stirred under reflux for 2 hours and then at ambient temperature overnight. The mixture was then evaporated under vacuum, and the residue was partitioned between diethyl ether and water. The organic layer was dried over magnesium sulfate and evaporated under vacuum to obtain a thick brown oil, which was chromatographed on a 300 g. silica gel column with 2:3 ethyl acetate:dichloromethane. The product-containing fractions were combined, and the product crystallized from the solvent on standing. The product was collected and triturated under hexane to obtain 0.19 g. of the desired product, m.p. 93°-94°. Nmr analysis in DMSOd6 showed peaks at δ7.6-8.3 (m, 6H, aromatic); 3.9 (s, 3H, N--CH3); 3.0-3.2 (t, 2H, COCH2); 1.3-1.9 (m, 2H, CH2CH3); 0.8-1.1 (t, 3H, CH2CH3).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:19])([F:18])[C:3]1[CH:4]=[C:5]([CH2:9][C:10](=[O:17])[CH2:11][C:12](=[O:16])[CH2:13][CH2:14][CH3:15])[CH:6]=[CH:7][CH:8]=1.CO[CH:22](OC)[N:23]([CH3:25])[CH3:24].Cl.CN>CO>[C:12]([C:11]1[C:10](=[O:17])[C:9]([C:5]2[CH:6]=[CH:7][CH:8]=[C:3]([C:2]([F:18])([F:19])[F:1])[CH:4]=2)=[CH:24][N:23]([CH3:25])[CH:22]=1)(=[O:16])[CH2:13][CH2:14][CH3:15] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C=1C=C(C=CC1)CC(CC(CCC)=O)=O)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(N(C)C)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.CN
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 1.6 g
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature
CUSTOM
Type
CUSTOM
Details
at ambient temperature
CUSTOM
Type
CUSTOM
Details
overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The mixture was evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
to obtain 2.3 g
DISSOLUTION
Type
DISSOLUTION
Details
of a thick dark oil, which was dissolved in 25 ml
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
at ambient temperature
CUSTOM
Type
CUSTOM
Details
overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The mixture was then evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between diethyl ether and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
to obtain a thick brown oil, which
CUSTOM
Type
CUSTOM
Details
was chromatographed on a 300 g
CUSTOM
Type
CUSTOM
Details
the product crystallized from the solvent on standing
CUSTOM
Type
CUSTOM
Details
The product was collected
CUSTOM
Type
CUSTOM
Details
triturated under hexane
CUSTOM
Type
CUSTOM
Details
to obtain 0.19 g

Outcomes

Product
Name
Type
product
Smiles
C(CCC)(=O)C1=CN(C=C(C1=O)C1=CC(=CC=C1)C(F)(F)F)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.